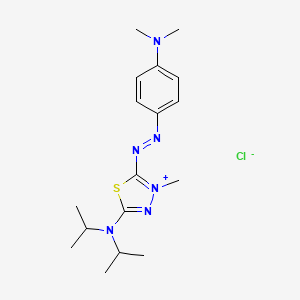
5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride is a synthetic organic compound known for its unique structural features and diverse applications This compound belongs to the class of azo dyes, characterized by the presence of an azo group (-N=N-) linking two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-(dimethylamino)aniline to form the corresponding diazonium salt. This is achieved by treating 4-(dimethylamino)aniline with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-1,3,4-thiadiazolium chloride in the presence of a base such as sodium acetate. This results in the formation of the azo compound.
Introduction of Diisopropylamino Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the azo group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous medium or thiolate ions in organic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiadiazolium compounds.
Aplicaciones Científicas De Investigación
5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectrophotometry and chromatography.
Biology: Employed as a staining agent for biological specimens, aiding in the visualization of cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the manufacturing of dyes and pigments for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its azo and thiadiazolium groups.
Pathways Involved: It can modulate biochemical pathways by altering the activity of specific enzymes or receptors, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminoazobenzene-4’-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of the thiadiazolium ring.
5-((4-(Dimethylamino)phenyl)imino)-8(5H)-quinolinone: Contains a quinolinone ring instead of the thiadiazolium ring.
Uniqueness
Structural Features: The presence of both the thiadiazolium ring and the azo group makes 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride unique compared to other similar compounds.
Chemical Reactivity:
Propiedades
Número CAS |
81921-84-8 |
|---|---|
Fórmula molecular |
C17H27ClN6S |
Peso molecular |
383.0 g/mol |
Nombre IUPAC |
5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;chloride |
InChI |
InChI=1S/C17H27N6S.ClH/c1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;/h8-13H,1-7H3;1H/q+1;/p-1 |
Clave InChI |
JHYFBHDSJIWJDE-UHFFFAOYSA-M |
SMILES canónico |
CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















